4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-
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Overview
Description
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a diethylamino group, a nitro group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The diethylamino group is introduced via amination reactions, often using diethylamine and suitable catalysts.
Cyclization: The formation of the quinazolinone core is achieved through cyclization reactions, which may involve the use of formamide or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, using oxidizing agents like potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Substitution: Introduction of various substituents such as halogens, alkyl groups, or other functional groups.
Scientific Research Applications
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can facilitate binding to active sites, while the nitro group may participate in redox reactions. The quinazolinone core provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: Shares the diethylamino group but lacks the quinazolinone core.
2-Methyl-6-nitroquinazolin-4(3H)-one: Similar quinazolinone structure but without the diethylamino group.
4-Nitroquinazoline: Contains the nitro group and quinazoline core but lacks the diethylamino and methyl groups.
Uniqueness
3-(3-(Diethylamino)phenyl)-2-methyl-6-nitroquinazolin-4(3H)-one is unique due to the combination of its functional groups and the quinazolinone core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
4(3H)-Quinazolinone derivatives, particularly 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal effects, supported by data tables, case studies, and research findings.
- Molecular Formula : C19H20N4O3
- Molar Mass : 352.3871 g/mol
- CAS Number : 2385-23-1
1. Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study focused on various quinazolinone-thiazole hybrids demonstrated cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A2 | MCF-7 | 10 |
A6 | HT-29 | 12 |
These results suggest that compounds with specific structural modifications can enhance cytotoxicity against cancer cells .
2. Antibacterial Activity
The compound has shown promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have reported that certain quinazolinone derivatives can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The following table summarizes the minimum inhibitory concentrations (MICs) of selected derivatives:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound 73 | ≤ 4 | MRSA |
Compound 1 | ≤ 8 | MRSA |
The synergy observed between quinazolinones and β-lactam antibiotics enhances their efficacy against resistant strains .
3. Antifungal Activity
Quinazolinone derivatives also exhibit antifungal properties. A comparative study assessed the antifungal activity of various synthetic alkaloids, including quinazolinones, against common fungal pathogens:
Compound | Fungal Strain | Zone of Inhibition (mm) |
---|---|---|
Quinazolinone A | Candida albicans | 18 |
Quinazolinone B | Aspergillus niger | 15 |
These findings indicate that specific modifications in the quinazolinone structure can lead to enhanced antifungal potency .
Case Studies and Research Findings
- Cytotoxicity in Cancer Treatment : One study evaluated the cytotoxic effects of a series of quinazolinones on human cancer cell lines using the MTT assay. The results highlighted that compounds with electron-withdrawing groups exhibited increased activity against prostate and breast cancer cells .
- Mechanism of Action Against MRSA : Another investigation into the mechanism of action revealed that quinazolinones bind to the allosteric site of PBP2a, leading to conformational changes that allow β-lactams to effectively target MRSA .
- Antifungal Efficacy : The antifungal activity was assessed through disk diffusion methods, revealing significant inhibition zones for certain quinazolinone derivatives against Candida species, indicating their potential as therapeutic agents in treating fungal infections .
Properties
CAS No. |
834881-82-2 |
---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[3-(diethylamino)phenyl]-2-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C19H20N4O3/c1-4-21(5-2)14-7-6-8-15(11-14)22-13(3)20-18-10-9-16(23(25)26)12-17(18)19(22)24/h6-12H,4-5H2,1-3H3 |
InChI Key |
UQSONFQAXMGQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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